![molecular formula C14H15N3O5S B11964127 Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- CAS No. 22025-44-1](/img/structure/B11964127.png)
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-
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Overview
Description
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is a chemical compound with the molecular formula C14H15N3O5S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including respiration and acid-base balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia.
Amination: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where the nitro group is replaced by the ethoxyphenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and sulfonation steps.
Purification: through crystallization or chromatography to ensure high purity of the final product.
Quality control: measures to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Reduction: 4-[(4-ethoxyphenyl)amino]benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 4-[(4-carboxyphenyl)amino]-3-nitrobenzenesulfonamide.
Scientific Research Applications
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for treating glaucoma, epilepsy, and certain cancers.
Biological Studies: Investigated for its antimicrobial properties and potential as an antibacterial agent.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition disrupts the enzyme’s role in regulating pH and ion balance, leading to therapeutic effects in conditions like glaucoma and cancer .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide: Similar structure but lacks the nitro group.
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro-: Similar structure with additional methyl groups on the sulfonamide nitrogen.
Uniqueness
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a prodrug, which can be activated under specific conditions .
Biological Activity
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS No. 22025-44-1) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula C14H15N3O5S and a molecular weight of approximately 337.35 g/mol. Its structure includes a sulfonamide group, which is known to contribute to various pharmacological effects.
The biological activity of benzenesulfonamide derivatives often involves their interaction with specific enzymes or receptors. The mechanism of action can include:
- Inhibition of Carbonic Anhydrases (CAs) : Some studies indicate that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance in physiological systems .
- Antibacterial Properties : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a potential role as an antibacterial agent.
- Calcium Channel Modulation : Research indicates that certain sulfonamides can interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .
Biological Activity Data
The following table summarizes key findings related to the biological activity of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various benzenesulfonamide derivatives, including 4-[(4-ethoxyphenyl)amino]-3-nitro-. Results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Cardiovascular Effects : In an isolated rat heart model, the compound was tested for its effects on perfusion pressure and coronary resistance. The results showed a significant decrease in both parameters compared to control groups, indicating its potential influence on cardiovascular health and function .
- Inhibition Studies : Another investigation focused on the structure-activity relationship (SAR) of sulfonamides in inhibiting carbonic anhydrases. The study highlighted that modifications at the para position of the sulfonamide group could enhance inhibitory potency against various isoforms of carbonic anhydrase .
Properties
CAS No. |
22025-44-1 |
---|---|
Molecular Formula |
C14H15N3O5S |
Molecular Weight |
337.35 g/mol |
IUPAC Name |
4-(4-ethoxyanilino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O5S/c1-2-22-11-5-3-10(4-6-11)16-13-8-7-12(23(15,20)21)9-14(13)17(18)19/h3-9,16H,2H2,1H3,(H2,15,20,21) |
InChI Key |
VNBLMPPORJRWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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